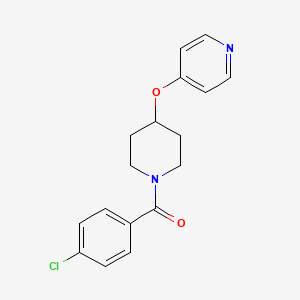

(4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

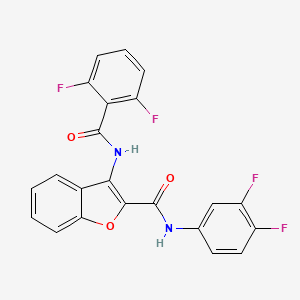

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . The compound is available for purchase for proteomics research .

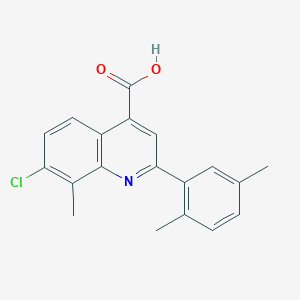

Molecular Structure Analysis

The molecular formula of the compound is C12H14ClNO . The piperidine ring in this compound adopts a chair conformation . The hydroxyl substituent and the N-bound H atom occupy the axial positions, while the benzene ring occupies the equatorial position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that piperidine derivatives are often used in various chemical reactions due to their versatile nature .Physical And Chemical Properties Analysis

The molecular weight of the compound is 223.7 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Chiral Intermediate Production

A study by Ni et al. (2012) explored the production of a chiral intermediate of the anti-allergic drug Betahistine, involving the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone (CPMK) to (S)-CPMA using carbonyl reductase-producing microorganisms isolated from soil samples. The highest activity was observed in a strain identified as Kluyveromyces sp., achieving an 81.5% enantiomeric excess (ee) and 87.8% yield at a substrate concentration of 2 g/L in an aqueous phase. An aqueous two-phase system (ATPs) consisting of PEG4000 and Na2HPO4 improved the substrate tolerance and biocompatibility of microbial cells, resulting in a product with 86.7% ee and 92.1% yield at a higher substrate concentration of 6 g/L (Ni, Zhou, & Sun, 2012).

Crystal Structure Analysis

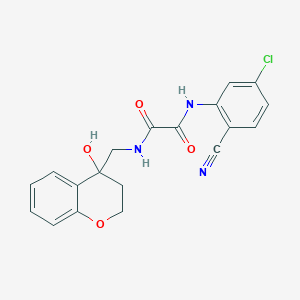

Revathi et al. (2015) reported the crystal structure of an adduct formed from (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone. The study highlighted the dihedral angles between the benzene ring and the two piperidine rings and discussed the intermolecular hydrogen bonds that lead to chain formation in the crystal structure (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Antimicrobial and Anticancer Activity

A molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity study by Sivakumar et al. (2021) on a molecule closely related to the query compound, 3-(4-Chlorophenyl)-5-[4-propane-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM), revealed the stability and electronic properties of the molecule. The study also discussed its antimicrobial activity and potential as a molecular template for overcoming microbe resistance to pharmaceutical drugs (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Biotransformation in Microreaction Systems

Chen et al. (2021) synthesized S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) using recombinant Escherichia coli in a water-cyclohexane liquid-liquid system within a biphasic microreaction system. The study demonstrated an efficient synthesis method with a high yield and enantiomeric excess, showcasing the potential for green and efficient production processes (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).

Wirkmechanismus

Target of Action

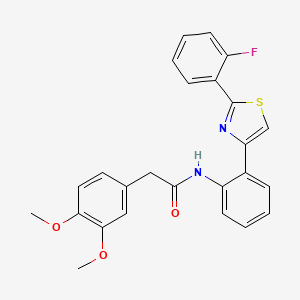

The primary target of (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the host cells .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of lipophilic groups

Result of Action

The result of the action of this compound is the prevention of HIV-1 entry into host cells . This is achieved by blocking the CCR5 receptor, which is an essential coreceptor for HIV-1 entry . This blockade can slow the progression of HIV-1 infection and improve response to treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by storage conditions . It is recommended to store the compound at 0-8 degrees Celsius

Eigenschaften

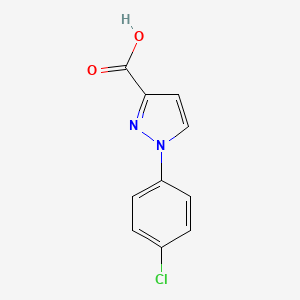

IUPAC Name |

(4-chlorophenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c18-14-3-1-13(2-4-14)17(21)20-11-7-16(8-12-20)22-15-5-9-19-10-6-15/h1-6,9-10,16H,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBACQVGKQKYDPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)

![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)

![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)

![N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)

![1-(4-chlorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)